Welcome to the BenchChem Online Store!
molecular formula C5H5NO2S B1296911 4-Thiazoleacetic acid CAS No. 7504-44-1

4-Thiazoleacetic acid

Cat. No. B1296911
M. Wt: 143.17 g/mol
InChI Key: PISMJKGQNDOCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05824670

Procedure details

4-(2-methoxybenzyloxy)phenylacetic acid; 4-(4-fluorobenzyloxy)phenylacetic acids; 2-(thiazol-4-yl)acetic acid; 2-(thiazol-4-yl)-2-methoxyiminoacetic acid;
Name
4-(2-methoxybenzyloxy)phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-(4-fluorobenzyloxy)phenylacetic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(thiazol-4-yl)-2-methoxyiminoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:20]=[CH:19][CH:18]=[CH:17][C:4]=1[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1.S1C=C(CC(O)=O)N=C1.S1C=C(C(=NOC)C(O)=O)N=C1>>[CH2:5]([O:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:11][CH:12]=1)[C:4]1[CH:3]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
4-(2-methoxybenzyloxy)phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(COC2=CC=C(C=C2)CC(=O)O)C=CC=C1
Step Two
Name
4-(4-fluorobenzyloxy)phenylacetic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC(=C1)CC(=O)O
Step Four
Name
2-(thiazol-4-yl)-2-methoxyiminoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC(=C1)C(C(=O)O)=NOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.